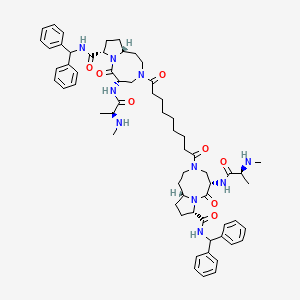
H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 is a synthetic peptide composed of multiple amino acids. This peptide has a complex structure with disulfide bonds formed between cysteine residues, contributing to its stability and biological activity. Peptides like this one are often studied for their potential therapeutic applications due to their ability to interact with specific molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to scale up the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Types of Reactions
The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives under controlled pH and temperature.
Major Products
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid residues.
科学研究应用
The peptide H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 has several scientific research applications:
Chemistry: Studied for its unique disulfide bond formation and stability.
Biology: Used in research on protein folding and structure-function relationships.
Medicine: Potential therapeutic applications in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds contribute to its stability and ability to maintain a specific conformation, which is essential for its biological activity. The peptide can modulate signaling pathways by binding to its targets, leading to various cellular responses.
相似化合物的比较
Similar Compounds
- H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
- H-Cys-Gly-Val-Hyp-Asn-Ala-Ala-Cys-His-Hyp-Cys-Val-Cys-Lys-Asn-Thr-Cys-NH2
Uniqueness
The uniqueness of H-Cys(1)-Cys(2)-Gly-Val-DL-Hyp-Asn-Ala-Ala-Cys(1)-His-Hyp-Cys(3)-Val-Cys(2)-Lys-Asn-Thr-Cys(3)-NH2 lies in its specific sequence and the presence of multiple disulfide bonds, which enhance its stability and biological activity compared to similar peptides.
属性
分子式 |
C70H110N24O23S6 |
|---|---|
分子量 |
1848.2 g/mol |
IUPAC 名称 |
(1R,4S,8R,10S,13R,18R,21S,24S,27S,30R,35R,41S,45R,50S,53S,56S,63R,68S)-63-amino-27-(4-aminobutyl)-24,50-bis(2-amino-2-oxoethyl)-8,45-dihydroxy-21-[(1R)-1-hydroxyethyl]-4-(1H-imidazol-5-ylmethyl)-53,56-dimethyl-2,5,11,20,23,26,29,36,39,42,48,51,54,57,64,67,70-heptadecaoxo-41,68-di(propan-2-yl)-15,16,32,33,60,61-hexathia-3,6,12,19,22,25,28,37,40,43,49,52,55,58,65,66,69-heptadecazapentacyclo[33.23.7.513,30.06,10.043,47]heptacontane-18-carboxamide |
InChI |
InChI=1S/C70H110N24O23S6/c1-28(2)51-67(114)89-44-25-123-121-23-42-58(105)77-18-50(100)90-52(29(3)4)70(117)94-20-35(97)14-47(94)65(112)83-38(15-48(73)98)60(107)80-30(5)55(102)79-31(6)56(103)86-43(24-120-118-21-36(72)57(104)87-42)63(110)84-40(12-33-17-76-27-78-33)69(116)93-19-34(96)13-46(93)66(113)88-45(64(111)91-51)26-122-119-22-41(54(75)101)85-68(115)53(32(7)95)92-61(108)39(16-49(74)99)82-59(106)37(81-62(44)109)10-8-9-11-71/h17,27-32,34-47,51-53,95-97H,8-16,18-26,71-72H2,1-7H3,(H2,73,98)(H2,74,99)(H2,75,101)(H,76,78)(H,77,105)(H,79,102)(H,80,107)(H,81,109)(H,82,106)(H,83,112)(H,84,110)(H,85,115)(H,86,103)(H,87,104)(H,88,113)(H,89,114)(H,90,100)(H,91,111)(H,92,108)/t30-,31-,32+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47?,51-,52-,53-/m0/s1 |
InChI 键 |
IDGKONGIJQBQTB-FYFRLMQSSA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)C(C)C)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC5=CN=CN5)O)C(=O)N)[C@@H](C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)N[C@H](C(=O)N6C[C@@H](CC6C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC(=O)N)O)C(C)C)N |
规范 SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)C(C)C)NC(=O)C4CC(CN4C(=O)C(NC2=O)CC5=CN=CN5)O)C(=O)N)C(C)O)CC(=O)N)CCCCN)C(=O)NCC(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N1)C)CC(=O)N)O)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


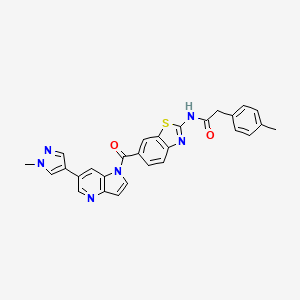
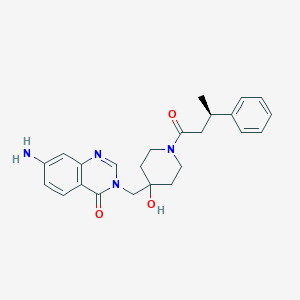
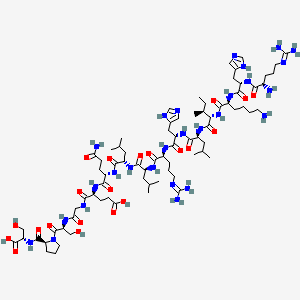



![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
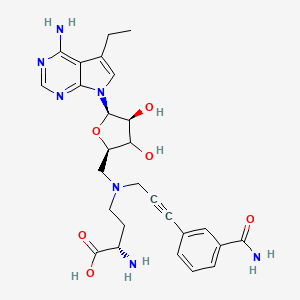
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)




